molecular formula C8H6F2N2 B1436066 6-(Difluoromethyl)-4-methylnicotinonitrile CAS No. 1806768-51-3

6-(Difluoromethyl)-4-methylnicotinonitrile

Cat. No. B1436066
M. Wt: 168.14 g/mol
InChI Key: XOQHEMNXAHPXDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the introduction of a difluoromethyl group onto the 6-position of the nicotinonitrile ring. Various methods have been explored, including metal-based processes and radical chemistry. Notably, recent advances have enabled site-selective installation of CF2H onto large biomolecules like proteins .


Chemical Reactions Analysis

  • X–CF2H Bond Formation : The compound reacts with various X–H bonds (where X = C, O, N, or S) to form X–CF2H bonds. Novel non-ozone-depleting difluorocarbene reagents have been employed for this purpose .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

A study conducted by Dyadyuchenko et al. (2021) described an unusual regioselective reaction involving 2,6-dichloro-4-methylnicotinonitrile, a compound structurally related to 6-(Difluoromethyl)-4-methylnicotinonitrile, with malononitrile dimer leading to the formation of a novel compound. This reaction showcases the potential of such nicotinonitriles in nucleophilic substitution reactions, providing insights into synthetic pathways that could be applicable for the synthesis of related compounds including 6-(Difluoromethyl)-4-methylnicotinonitrile derivatives. The product's structure was confirmed through spectral methods and X-ray diffraction analysis, indicating the utility of these compounds in advanced organic synthesis and structural chemistry (Dyadyuchenko et al., 2021).

Molecular Docking and Anticancer Potential

Eşme (2021) explored the spectroscopic properties, Hirshfeld surface analysis, and molecular docking studies of a related compound, 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. This research demonstrates the compound's potential as a candidate for non-linear optical material studies and suggests its possible anticancer properties. The study underscores the importance of such nicotinonitrile derivatives in developing new materials with specific electronic and biological properties, potentially extending to 6-(Difluoromethyl)-4-methylnicotinonitrile and its applications in cancer research (Eşme, 2021).

Growth Regulation in Agriculture

Dyadyuchenko et al. (2018) synthesized a series of 2,6-diazido-4-methylnicotinonitrile derivatives, closely related to 6-(Difluoromethyl)-4-methylnicotinonitrile, as potential novel plant growth regulators. This study illustrates the agricultural applications of nicotinonitrile derivatives, where the compounds exhibited effectiveness as growth regulators in wheat. The research highlights the versatility of such compounds in agricultural science, suggesting the potential exploration of 6-(Difluoromethyl)-4-methylnicotinonitrile derivatives for similar purposes (Dyadyuchenko et al., 2018).

properties

IUPAC Name

6-(difluoromethyl)-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c1-5-2-7(8(9)10)12-4-6(5)3-11/h2,4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQHEMNXAHPXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethyl)-4-methylnicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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